

AZD4573: A Comparative Analysis of its Selectivity Against Other Cyclin-Dependent Kinases

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Compound of Interest		
Compound Name:	AZD4573	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of **AZD4573**, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against other cyclin-dependent kinases. The information is intended to assist researchers and drug development professionals in evaluating **AZD4573**'s performance relative to other CDK inhibitors. The data presented is compiled from publicly available research literature and presented with supporting experimental context.

Executive Summary

AZD4573 is a highly potent and selective inhibitor of CDK9 with an IC50 value of less than 4 nM.[1][2][3] It demonstrates significant selectivity for CDK9 over other members of the CDK family and a broader panel of kinases.[4][5] This high selectivity is a key differentiator from many other CDK inhibitors, some of which exhibit a broader spectrum of activity against multiple CDKs. This guide will delve into the quantitative selectivity data, outline the experimental methodologies used to determine these profiles, and provide a visual representation of the relevant signaling pathway.

Quantitative Selectivity Analysis



The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values of **AZD4573** and other notable CDK inhibitors against a panel of cyclin-dependent kinases. This data allows for a direct comparison of the potency and selectivity of these compounds.

Com poun d	CDK 1	CDK 2	CDK 3	CDK 4	CDK 5	CDK 6	CDK 7	CDK 9	CDK 12	Refer ence
AZD4 573	117 nM	52 nM	23 nM	499 nM	1270 nM	363 nM	1370 nM	<4 nM	8070 nM	[6]
AT75 19	210 nM	47 nM	-	100 nM	11-13 nM	170 nM	-	<10 nM	-	[3][5]
Dinac iclib	1-3 nM	1 nM	-	60- 100 nM	1 nM	60- 100 nM	60- 100 nM	4 nM	-	[7][8] [9]
Fadra ciclib	>100 x vs CDK2	5 nM	29 nM	>40x vs CDK2	21 nM	-	>40x vs CDK2	26 nM	-	[10]
Flavo piridol	~40 nM	~40 nM	-	~40 nM	-	~40 nM	875 nM	Poten t	-	
JNJ- 7706 621	9 nM	4 nM	58 nM	253 nM	-	175 nM	-	-	-	[6] [11]
Palbo ciclib (PD- 0332 991)	>287 0 ng/m L	>287 0 ng/m L	-	11 nM	>287 0 ng/m L	16 nM	-	-	-	[12] [13]
R547	2 nM (Ki)	3 nM (Ki)	-	1 nM (Ki)	-	-	-	-	-	[2] [14] [15] [16]



Note: Values are IC50 unless otherwise specified as Ki. Dashes indicate data not readily available in the searched sources.

Experimental Methodologies

The determination of CDK inhibitor selectivity involves a variety of sophisticated experimental techniques. Below are the methodologies commonly cited in the characterization of compounds like **AZD4573**.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common format is the ATP-competitive binding assay, where the inhibitor competes with ATP for binding to the kinase's active site. The activity of the kinase is typically measured by quantifying the phosphorylation of a substrate.

General Protocol:

- Purified recombinant CDK/cyclin complexes are incubated with a specific substrate (e.g., a peptide or protein like histone H1 or a fragment of the retinoblastoma protein, pRb).
- The inhibitor, at varying concentrations, is added to the reaction mixture.
- The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., with ³²P or ³³P, or in a system that allows for non-radioactive detection).
- After a set incubation period, the reaction is stopped.
- The extent of substrate phosphorylation is measured. For radioactive assays, this can be
 done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For
 non-radioactive assays, methods like fluorescence polarization, time-resolved
 fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP
 detection (e.g., Kinase-Glo™) are used.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.



Kinome Scanning

To assess the selectivity of an inhibitor across a broad range of kinases, high-throughput screening platforms like KINOMEscan[™] are employed. This technology is based on a competition binding assay.

- General Protocol:
 - A large panel of kinases, each tagged with DNA, is used.
 - An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
 - The test compound (inhibitor) is incubated with the kinase panel.
 - The mixture is then passed over the immobilized ligand.
 - If the inhibitor binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
 - The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
 - The results are expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given inhibitor concentration. This allows for the determination of the dissociation constant (Kd) and a broad selectivity profile.[17][18][19][20]

Cellular Assays

To confirm that the biochemical activity of an inhibitor translates to a cellular context, various cell-based assays are utilized. These assays measure the inhibitor's effect on cellular processes that are dependent on the target kinase.

- Target Engagement Assays (e.g., Cellular Thermal Shift Assay CETSA): This method assesses whether the inhibitor binds to its target protein within intact cells.
 - General Protocol:



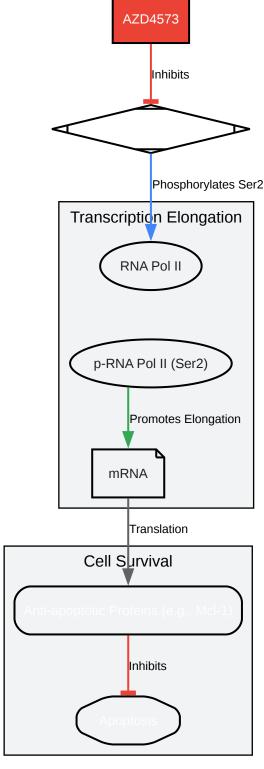
- Cells are treated with the inhibitor or a vehicle control.
- The cells are then heated to a temperature that causes protein denaturation and aggregation.
- The principle is that a protein bound to a ligand (the inhibitor) will be stabilized and less prone to thermal denaturation.
- After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
- The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.
- An increase in the amount of soluble target protein in the inhibitor-treated samples compared to the control indicates target engagement.[21][22][23][24][25]
- Phosphorylation Status of Downstream Substrates: The activity of CDKs results in the
 phosphorylation of specific downstream proteins. By measuring the phosphorylation status of
 these substrates in inhibitor-treated cells, the cellular potency and selectivity of the inhibitor
 can be determined. For example, the inhibition of CDK9 can be assessed by measuring the
 phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway and a general workflow for determining CDK inhibitor selectivity.



CDK9 Signaling Pathway and Inhibition by AZD4573



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Caption: CDK9/Cyclin T1 phosphorylates RNA Pol II, promoting transcription of anti-apoptotic proteins. **AZD4573** inhibits CDK9, leading to apoptosis.

Biochemical Assays Cellular Assays Inhibitor Titration Broad Kinome Profiling Kinase Activity Assay Target Engagement (CETSA) Downstream Signaling

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